Propanamide, 3-amino-N-(2-hydroxyethyl)-

Description

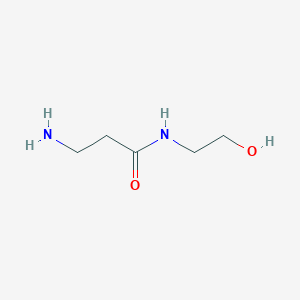

Propanamide, 3-amino-N-(2-hydroxyethyl)- is a synthetic organic compound characterized by a propanamide backbone with an amino group (-NH₂) at the β-carbon (position 3) and a 2-hydroxyethyl substituent (-CH₂CH₂OH) on the amide nitrogen. For instance, 3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride (CAS: 1220033-46-4) is a related compound with a methyl group on the amide nitrogen and a hydrochloride counterion . The hydroxyethyl group enhances hydrophilicity, making such compounds useful in applications requiring water solubility, such as biomedicine or cosmetics (e.g., antistatic agents like QUATERNIUM-26 ).

Properties

CAS No. |

44816-21-9 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-amino-N-(2-hydroxyethyl)propanamide |

InChI |

InChI=1S/C5H12N2O2/c6-2-1-5(9)7-3-4-8/h8H,1-4,6H2,(H,7,9) |

InChI Key |

AZXMBZCKYJOHBB-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3-amino-N-(2-hydroxyethyl)- typically involves the reaction of 3-aminopropanoic acid with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3-amino-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry

Propanamide, 3-amino-N-(2-hydroxyethyl)- serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

- Functional Group Transformations : The hydroxyl group can be modified to yield different derivatives.

Biology

In biological research, this compound is investigated for its interactions with biological molecules:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Protein Interactions : The compound's functional groups allow it to form hydrogen bonds with proteins, potentially affecting their activity.

Medicine

Propanamide, 3-amino-N-(2-hydroxyethyl)- has potential therapeutic applications:

- Antimicrobial Activity : Studies indicate significant inhibition of bacterial strains like Staphylococcus aureus and Escherichia coli at lower concentrations than conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

- Antitumor Activity : Research shows that it induces apoptosis in cancer cell lines such as MCF-7 breast cancer cells through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, Propanamide was tested against clinical isolates of various bacteria. The results showed that it inhibited bacterial growth effectively, suggesting its potential as a treatment for resistant infections.

Case Study 2: Antitumor Activity

A study focused on the effect of Propanamide on MCF-7 breast cancer cells found that the compound induced apoptosis via oxidative stress pathways, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of Propanamide, 3-amino-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. The amino group allows for the formation of hydrogen bonds, contributing to its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

β-Alanyl Aminopeptidase Substrates

Three propanamide derivatives were extensively compared as substrates for β-alanyl aminopeptidase, a biomarker for Pseudomonas aeruginosa detection :

Key Findings :

- 3-Amino-N-(3-fluorophenyl)propanamide exhibited the highest enzyme activity and the lowest detection limits due to the electron-withdrawing fluorine atom enhancing VOC (3-fluoroaniline) stability .

- 3-Amino-N-phenylpropanamide (aniline producer) showed comparable enzyme activity but higher detection limits, likely due to aniline’s lower volatility .

- The 4-methylphenyl analog’s poor performance was attributed to steric hindrance from the methyl group reducing enzyme-substrate binding .

Hydroxyphenyl and Chlorophenyl Analogs

Other structurally related compounds include:

- 3-Chloro-N-(3-hydroxyphenyl)propanamide (CAS: 50297-40-0): The chloro substituent introduces electronegativity, which could affect metabolic stability or toxicity .

Amino-Substituted Derivatives

- Propanamide, 3-(diethylamino)-2-methyl-N-phenyl-2-(phenylthio) (CAS: 66349-57-3): The thioether and methyl groups introduce steric and electronic effects, likely impacting receptor binding in pharmacological contexts .

Biological Activity

Propanamide, 3-amino-N-(2-hydroxyethyl)-, also known as 3-hydroxy-N-(2-hydroxyethyl)propanamide, is a compound with significant biological activities due to its structural features, including an amide and hydroxyl group. This article delves into its biological properties, mechanisms of action, and relevance in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₂N₂O₂

- Molecular Weight : 132.16 g/mol

- Functional Groups : Amide, Hydroxyl

The presence of these functional groups contributes to the compound's solubility and reactivity, making it a candidate for various biological applications.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Propanamide, 3-amino-N-(2-hydroxyethyl)- against various bacterial strains. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of Propanamide, 3-amino-N-(2-hydroxyethyl)- have been evaluated in several cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.5 |

| HeLa | 25.0 |

These results indicate that the compound may have potential as an antitumor agent, warranting further investigation into its mechanisms of action and efficacy .

The biological activity of Propanamide, 3-amino-N-(2-hydroxyethyl)- is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein Binding : Studies indicate that it binds to proteins, potentially affecting their activity and stability.

- Cell Membrane Interaction : The amphiphilic nature of the molecule allows it to interact with cell membranes, which may contribute to its antimicrobial and cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, Propanamide was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential use in treating resistant infections .

Case Study 2: Antitumor Activity

Another study focused on the effect of Propanamide on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .

Q & A

How can researchers determine the crystal structure of 3-amino-N-(2-hydroxyethyl)propanamide, and what challenges are associated with its refinement?

Basic Research Question

To resolve the crystal structure, single-crystal X-ray diffraction (SC-XRD) is typically employed. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging iterative least-squares methods to model atomic positions and thermal displacement parameters . Challenges include:

- Low-resolution data : Requires robust handling of partial occupancy or disordered solvent molecules.

- Hydrogen bonding networks : The compound’s hydroxyl and amino groups may form complex intermolecular interactions, complicating electron density maps.

- Twinned crystals : SHELXL’s twin refinement tools (e.g., BASF parameter) can mitigate this issue .

What key physicochemical properties of 3-amino-N-(2-hydroxyethyl)propanamide contribute to its functionality as an antistatic agent in formulations?

Basic Research Question

The compound’s efficacy arises from its ionic and hydrophilic characteristics:

- Quaternary ammonium structure : The positively charged 1-propanaminium core (3-amino-N-(2-hydroxyethyl)-N,N-dimethyl-) enables electrostatic interactions with negatively charged surfaces, neutralizing static .

- Hydrophilic groups : The hydroxyethyl moiety enhances water solubility, facilitating even distribution in formulations.

- Acyl derivatives : Modifying the N-mink-oil acyl chain can tune solubility and surface adherence .

What statistical methodologies are appropriate for comparing the enzymatic activity of 3-amino-N-(2-hydroxyethyl)propanamide derivatives in biomarker detection assays?

Advanced Research Question

Studies on analogous propanamide substrates (e.g., β-alanyl aminopeptidase detection) recommend:

- ANOVA with post hoc tests : A single-factor ANOVA (α = 0.05) identifies significant variance between substrate groups. For example, a p-value of 0.0002 indicated significant differences in enzyme activity across derivatives .

- T-tests with variance analysis : Preceding F-tests determine equal/unequal variance (e.g., F-value = 17.4 > F-critical = 2.8 suggests unequal variance). Subsequent Welch’s t-test (unequal variance) or Student’s t-test (equal variance) isolates group differences .

- Limit of detection (LOD) analysis : Compare derivatives via HS-SPME-GC-MS; e.g., 3-fluoroaniline (LOD = 0.02 ppm) outperformed aniline (LOD = 0.05 ppm) in sensitivity .

How can researchers address discrepancies in crystallographic data when refining the structure of 3-amino-N-(2-hydroxyethyl)propanamide using software like SHELXL?

Advanced Research Question

Common discrepancies and solutions include:

- Disordered moieties : Use PART or SUMP instructions to model partial occupancies. For example, the hydroxyethyl group’s flexibility may require splitting into multiple conformers .

- High thermal motion : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters for light atoms (C, N, O).

- Missing electron density : Validate hydrogen bonding via DFT calculations or NMR to supplement ambiguous regions .

In enzymatic studies, how does the choice of 3-amino-N-(2-hydroxyethyl)propanamide derivatives impact the sensitivity and specificity of detecting bacterial biomarkers?

Basic Research Question

Derivative selection influences:

- Substrate-enzyme affinity : Fluorinated derivatives (e.g., 3-amino-N-(3-fluorophenyl)propanamide) show higher VOC yields (p = 0.0009) due to enhanced electron-withdrawing effects .

- Interference minimization : Non-fluorinated derivatives (e.g., 3-amino-N-phenylpropanamide) may cross-react with non-target enzymes (p = 0.3350), reducing specificity .

- Detection limits : Fluorinated analogs produce lower LODs (0.02 ppm vs. 0.05 ppm) in GC-MS workflows .

What methodological considerations are critical for analyzing the environmental persistence of 3-amino-N-(2-hydroxyethyl)propanamide analogs?

Advanced Research Question

While direct data on the compound is limited, insights from structurally related perfluoroalkyl substances (PFAS) suggest:

- Hydrolysis stability : The hydroxyethyl group may increase biodegradability compared to PFAS’s stable C-F bonds.

- Adsorption studies : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water).

- QSAR modeling : Predict half-life using amino/hydroxyl group descriptors and compare to PFAS models (e.g., log Kow, pKa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.